molecular formula C20H24N6O B2908778 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one CAS No. 2320890-29-5

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one

Cat. No.: B2908778
CAS No.: 2320890-29-5
M. Wt: 364.453
InChI Key: WRFFYCKQWPMPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of nitrogen-rich heterocyclic molecules featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a 1,4-diazepane ring and a 4-phenylbutan-1-one substituent. The triazolopyridazine moiety is a bicyclic scaffold known for its role in modulating protein-protein interactions and enzymatic activity, particularly in oncology and epigenetic regulation .

Properties

IUPAC Name

4-phenyl-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c27-20(9-4-8-17-6-2-1-3-7-17)25-13-5-12-24(14-15-25)19-11-10-18-22-21-16-26(18)23-19/h1-3,6-7,10-11,16H,4-5,8-9,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFFYCKQWPMPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)CCCC2=CC=CC=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one typically involves multiple steps, starting with the preparation of the triazolo-pyridazine core. One common method involves the cyclization of hydrazine derivatives with appropriate carboxylic acids under reflux conditions . The diazepane ring is then introduced through a series of nucleophilic substitution reactions, followed by the attachment of the phenylbutanone group via condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells . The molecular pathways involved include the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

Key Compounds for Comparison :

AZD5153 (BET inhibitor): Features a bivalent triazolopyridazine core linked to a piperidine ring and methoxy group .

E-4b (Synthetic analog): Contains a 3,5-dimethylpyrazole and triazolopyridazine but lacks the diazepane ring .

Compound BJ10314 (Catalog ID): Includes a diazepane-triazolopyridazine backbone but substitutes the phenylbutanone with a fluorophenyl-oxazolyl group .

V016-9546 : Replaces the triazolopyridazine with a pyrazolo[3,4-d]pyrimidine core .

Structural Analysis :
Compound Core Structure Key Substituents Unique Features
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 1,4-Diazepane, 4-phenylbutanone Conformational flexibility via diazepane
AZD5153 [1,2,4]Triazolo[4,3-b]pyridazine Piperidine, methoxy group Bivalent BET inhibition
E-4b [1,2,4]Triazolo[4,3-b]pyridazine 3,5-Dimethylpyrazole High melting point (253–255°C)
BJ10314 [1,2,4]Triazolo[4,3-b]pyridazine 3-Fluorophenyl, oxazolyl Enhanced lipophilicity
V016-9546 Pyrazolo[3,4-d]pyrimidine Benzyl, phenylpyrazole Altered heterocyclic core

Physicochemical Properties

  • Melting Points: E-4b: 253–255°C (indicative of high crystallinity) . AZD5153: Not reported, but methoxy groups typically reduce melting points compared to aryl ketones.
  • Lipophilicity: The target compound’s phenylbutanone group may increase logP compared to AZD5153’s methoxy-piperidine. BJ10314’s fluorophenyl-oxazolyl substituents likely enhance hydrophobicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.